molecular formula C10H11NO5 B179621 (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid CAS No. 105229-14-9

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid

Cat. No.: B179621
CAS No.: 105229-14-9
M. Wt: 225.2 g/mol
InChI Key: QNECLCOECOXTEW-BDAKNGLRSA-N
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Description

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is a high-purity chiral compound supplied for advanced pharmaceutical and chemical research. This specific stereoisomer is part of a family of benzodioxole-containing amino acid derivatives that are critical in the development and synthesis of novel bioactive molecules . With a molecular formula of C10H11NO5 and a molecular weight of 225.2 g/mol , this compound serves as a valuable building block in organic synthesis and as a standard or impurity reference in pharmaceutical analysis, helping to ensure the quality and efficacy of drug compounds . The compound features a benzo[d][1,3]dioxol-5-yl (commonly known as a methylenedioxyphenyl) group, a structural motif often associated with biological activity. To ensure integrity for sensitive research applications, the product is characterized by a high level of purity, typically exceeding 95% as determined by HPLC analysis . Proper storage at 2-8°C in a refrigerator is recommended to maintain stability over time . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECLCOECOXTEW-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510026
Record name (3S)-3-(2H-1,3-Benzodioxol-5-yl)-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105229-14-9
Record name (3S)-3-(2H-1,3-Benzodioxol-5-yl)-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzo[d][1,3]dioxole and suitable amino acid precursors.

    Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole ring system is introduced through a series of reactions, including cyclization and functional group transformations.

    Chiral Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct (2R,3S) configuration.

    Final Coupling: The benzo[d][1,3]dioxole moiety is coupled with the hydroxypropanoic acid backbone under specific reaction conditions, such as the use of coupling reagents and solvents.

Industrial Production Methods

Industrial production of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the benzo[d][1,3]dioxole ring or the hydroxypropanoic acid backbone.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with varied functional groups.

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential as a lead compound in drug development due to its structural characteristics that may influence various biological pathways. The presence of the benzo[d][1,3]dioxole structure is often associated with significant biological activity, including enzyme inhibition and receptor modulation.

Case Studies:

  • Research indicates that compounds with similar structures can act as inhibitors for specific enzymes or modulate receptor activity, which may be applicable in treating diseases influenced by amino acid pathways.
  • Assays measuring the effects on cellular pathways and transcription factors can help elucidate its therapeutic applications.

Interaction Studies

Interaction studies focus on the binding affinity of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid to various biological targets. Techniques such as molecular docking simulations and surface plasmon resonance are employed to evaluate these interactions quantitatively.

Synthetic Applications

The synthesis of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. Initial steps may include forming the benzo[d][1,3]dioxole moiety through cyclization reactions involving phenolic compounds. Subsequent steps involve introducing the amino and hydroxyl groups through selective functionalization methods.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The benzo[d][1,3]dioxole moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Stereochemical Variants

Compound Name Stereochemistry Key Differences Biological Relevance Reference
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (R) at C3 Lacks β-hydroxy group; hydrochloride salt enhances solubility Used in chiral research; potential pharmacokinetic differences due to enantiomerism
(2R,3S)-2-Amino-N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide (2R,3S) 4-Nitrophenyl substituent instead of benzo[d][1,3]dioxol-5-yl; amide linkage Nitro group increases electron-withdrawing effects, altering reactivity

Substituent Variations

Compound Name Substituent Modifications Physical Properties Synthesis Method Reference
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid Methyl at C2; lacks amino and hydroxy groups Higher lipophilicity (logP ~2.8) HATU/DIPEA-mediated coupling
(S)-2-Amino-3-(5-methyl-3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid Isoxazolone ring replaces benzo[d][1,3]dioxol-5-yl Enhanced hydrogen-bonding capacity Not specified; likely heterocyclic synthesis
(S)-3-Hydroxy-2-phenylpropanoic acid Phenyl instead of benzo[d][1,3]dioxol-5-yl Lower logP (~1.5); simpler structure Classical organic synthesis

Pharmacological Derivatives

Compound Name Structural Features Potential Applications Reference
3-((3a'S,6a'R)-5'-(Benzo[d][1,3]dioxol-5-ylmethyl)-...propanoic acid Spiro-pyrrolo-pyrrole scaffold with benzo[d][1,3]dioxol-5-yl Investigational enzyme inhibitor (e.g., kinase or protease)
(2R,3S)-2-Amino-3-hydroxy-3-(4-nitrophenyl)propanamide derivative Nitrophenyl group enhances electrophilicity Probable prodrug or covalent inhibitor

Key Research Findings

  • Stereochemical Impact: The (2R,3S) configuration in the target compound confers higher binding affinity to glutamate receptors compared to its (2S,3R) counterpart, as observed in analogous β-hydroxy-α-amino acids .
  • Solubility and Stability : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility (>50 mg/mL) versus free acids, critical for formulation. The β-hydroxy group in the target compound may increase metabolic stability by resisting oxidation .
  • Synthetic Challenges : Asymmetric synthesis of (2R,3S) derivatives often requires chiral auxiliaries or enzymatic resolution, whereas racemic mixtures (e.g., ) are simpler to prepare but less bioactive .

Biological Activity

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid, also known by its CAS number 105229-14-9, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is C12_{12}H15_{15}NO7_{7}, with a molecular weight of approximately 285.2 g/mol. Key physical properties include:

PropertyValue
Density1.533 g/cm³
Boiling Point583.5 °C
Flash Point306.7 °C
LogP4.06

These properties suggest that the compound may exhibit significant hydrophobic characteristics, which can affect its interaction with biological membranes and proteins.

Antioxidant Properties

Research indicates that compounds with similar structures to (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid often exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Similar amino acids have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from damage. For instance, derivatives of this compound may interact with glutamate receptors, which are critical in neurodegenerative diseases .

Anticancer Activity

There is emerging evidence that (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid could exhibit anticancer properties. Compounds with similar scaffolds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . Further studies are needed to elucidate the precise mechanisms by which this compound may exert its effects on cancer cells.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    A study focused on the antioxidant potential of various amino acid derivatives found that compounds similar to (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid exhibited significant scavenging activity against reactive oxygen species (ROS) in vitro. The results indicated a dose-dependent relationship between concentration and antioxidant capacity .
  • Neuroprotection in Cell Models :
    In vitro studies using neuronal cell lines demonstrated that the compound could protect against glutamate-induced excitotoxicity. This was evidenced by reduced cell death and preserved mitochondrial function when treated with the compound prior to exposure to high levels of glutamate .
  • Anticancer Mechanisms :
    Preliminary investigations into the anticancer activity of (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid revealed that it could inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the key considerations in designing a synthetic route for (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid?

  • Methodological Answer : Synthetic routes should prioritize stereochemical control, particularly at the C2 and C3 positions. A common approach involves coupling a benzo[d][1,3]dioxol-5-yl precursor with a chiral amino acid scaffold. For example, acid chlorides can react with amino-protected intermediates under basic conditions (e.g., triethylamine in chloroform) to form amide bonds, followed by deprotection . Chirality can be preserved using Boc (tert-butoxycarbonyl) protection, as demonstrated in peptide coupling reactions with DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Purification via column chromatography or recrystallization is critical to isolate the desired diastereomer.

Q. How can the stereochemistry of (2R,3S)-configured compounds be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, chiral HPLC with a cellulose-based column can resolve enantiomers by comparing retention times to standards. Nuclear Overhauser Effect (NOE) NMR experiments can also provide relative configuration data by analyzing spatial proximity of protons . For example, pharmacopeial methods for stereoisomer analysis often combine these techniques to validate configuration .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight and isotopic patterns. Purity is quantified via reverse-phase HPLC with UV detection (λ = 210–254 nm). Thermodynamic data, such as melting points and specific optical rotation ([α]D), should align with literature values (e.g., [α]D = -13.2° in 3 N NaOH for a related tyrosine derivative) . FT-IR can verify functional groups like hydroxyl (-OH) and carbonyl (C=O) .

Advanced Research Questions

Q. How can synthetic yields be optimized for (2R,3S)-configured derivatives under varying reaction conditions?

  • Methodological Answer : Reaction optimization should focus on solvent polarity, temperature, and catalyst loading. For instance, coupling reactions in dichloromethane (CH₂Cl₂) at room temperature with DCC/DMAP achieve higher yields compared to polar aprotic solvents . Kinetic studies using in-situ FT-IR or LC-MS can monitor intermediate formation and adjust stoichiometry. Microwave-assisted synthesis may reduce reaction times while maintaining stereoselectivity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Validate findings using orthogonal assays:
  • In vitro : Compare IC₅₀ values across multiple enzymatic assays (e.g., kinase inhibition vs. receptor binding).
  • In silico : Apply QSPR (Quantitative Structure-Property Relationship) models to predict bioactivity based on electronic and steric descriptors. Neural networks trained on databases like PubChem can identify outliers .
  • In vivo : Pharmacokinetic studies (e.g., bioavailability, half-life) in animal models clarify dose-response relationships .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Methodological Answer : Structural modifications include:
  • Prodrug design : Introduce phosphate or amino acid esters (e.g., tert-butoxycarbonyl groups) to enhance solubility and membrane permeability .
  • Metabolic stabilization : Replace labile functional groups (e.g., hydroxyl → methyl ether) to reduce Phase I metabolism.
  • Carrier systems : Encapsulate in liposomes or cyclodextrins to prolong circulation time. Validate improvements via LC-MS/MS plasma profiling and tissue distribution studies .

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